molecular formula C14H8N2O4 B1595615 9,10-Dinitroanthracene CAS No. 33685-60-8

9,10-Dinitroanthracene

Cat. No. B1595615
CAS RN: 33685-60-8
M. Wt: 268.22 g/mol
InChI Key: XYPMAZCBFKBIFK-UHFFFAOYSA-N
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Description

9,10-Dinitroanthracene (9,10-DAN) is a synthetic, organic compound that is widely used in scientific research. It is a member of the nitroaromatic family, and its chemical structure consists of two nitro groups attached to an anthracene core. 9,10-DAN is an important tool in the fields of biochemistry, physiology, and pharmacology due to its ability to interact with cellular proteins and its diverse range of applications.

Scientific Research Applications

Electrochemical Properties

9,10-Dinitroanthracene has been studied for its unique electrochemical properties. Research by Kitagawa and Ichimura (1973) focused on the polarographic behavior of 9,10-dinitroanthracene in dimethylformamide, revealing distinct electron diffusion-controlled reduction waves. This study is significant for understanding the electrochemical characteristics of nitroaromatic compounds (Kitagawa & Ichimura, 1973).

Pressure-Induced Spectral Changes

The Raman phonon spectra of 9,10-dinitroanthracene under varying pressures were explored by Farina et al. (2000). This study provided insights into how pressure impacts the spectral properties of the compound, with implications for materials science and molecular physics (Farina, Valle, & Brillante, 2000).

Photochemical Reactions

Salzillo et al. (2012) investigated the crystal-to-crystal photoinduced reaction of 9,10-dinitroanthracene to anthraquinone. This research is crucial in the field of photochemistry, demonstrating how molecular and crystal structure modifications can occur due to photochemical reactions (Salzillo et al., 2012).

Catalysis and Organic Synthesis

Tanaka et al. (2004) examined the use of 9,10-dinitroanthracene in catalysis, particularly in the oxidation of various organic compounds. This study highlights the potential of 9,10-dinitroanthracene in organic synthesis and as a catalyst for specific reactions (Tanaka et al., 2004).

Electronic and Optical Materials

The use of 9,10-dinitroanthracene in the development of electronic and optical materials has been a focus of research. For instance, Brunetti et al. (2012) discussed its application in molecular electronics, highlighting its role in various technologies like photovoltaic devices and molecular wires (Brunetti, Lopez, Atienza, & Martín, 2012).

Environmental Monitoring

In the context of environmental science, Nielsen et al. (1984) identified 9,10-dinitroanthracene in airborne particulate matter. This research is pivotal for understanding the environmental impact and distribution of nitro-polycyclic aromatic hydrocarbons (Nielsen, Seitz, & Ramdahl, 1984).

properties

IUPAC Name

9,10-dinitroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMAZCBFKBIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187362
Record name 9,10-Dinitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dinitroanthracene

CAS RN

33685-60-8
Record name 9,10-Dinitroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dinitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dinitro-anthracene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
T Kitagawa, A Ichimura - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
The polarographic behavior of 9-nitroanthracene and 9,10-dinitroanthracene has been studied in dimethylformamide. 9-Nitroanthracene shows consecutive two one-electron diffusion-…
Number of citations: 13 www.journal.csj.jp
C Kraiya, DH Evans - Journal of Electroanalytical Chemistry, 2004 - Elsevier
In the case of two-electron reduction of a compound, potential inversion refers to the situation where introduction of the second electron occurs with greater ease than the first. That is E 0 …
Number of citations: 43 www.sciencedirect.com
GL Squadrito, FR Fronczek, SF Watkins… - The Journal of …, 1990 - ACS Publications
The primary products of the reaction of anthracene (AN) with nitrogen dioxide are cis-and trons-9, 10-dinitro-9, 10-dihydroanthracene, identified by NMR and single-crystal X-ray analysis…
Number of citations: 20 pubs.acs.org
T Salzillo, I Bilotti, RG Della Valle… - Journal of the …, 2012 - ACS Publications
The photochemical reaction of 9,10-dinitroanthracene (DNO 2 A) to anthraquinone (AQ) + 2NO has been studied by means of lattice phonon Raman spectroscopy in the spectral region …
Number of citations: 23 pubs.acs.org
J Trotter - Acta Crystallographica, 1959 - scripts.iucr.org
… Crystals of 9 : 10-dinitroanthracene are triclinic with one molecule in the unit cell. The structure has been determined from projections along the three crystallographic axes, and details …
Number of citations: 40 scripts.iucr.org
L Farina, RGD Valle, A Brillante - International Journal of High …, 2000 - Taylor & Francis
Raman phonon spectra of 9, 10-dinitroanthracene have been recorded in the pressure range 0-6GPa. No phase transition is detected up to the maximum pressure studied. Quasi …
Number of citations: 2 www.tandfonline.com
TODW CAMPBELL, VE McCOY… - The Journal of …, 1961 - ACS Publications
Two routes to 9, 10-diamino-9, 10-dihydro-9, 10-ethanoanthracetie (I. X= NH2) have been developed, in which ethylene is added to simple difunctional anthracene derivatives. For …
Number of citations: 21 pubs.acs.org
J Trotter - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
Detailed X-ray analyses of the crystal structures of 9-nitroanthracene and 9,10-dinitro-anthracene have shown that the nitro groups are tilted out of the planes of the aromatic rings by …
Number of citations: 18 cdnsciencepub.com
J Trotter - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
STERIC INHIBITION OF RESONANCE: IV. FURTHER SPECTROSCOPIC STUDIES OF 9-NITROANTHRACENE AND 9,10-DINITROANTHRACENE Page 1 Canadian Journal of Chemistry Issued by THE …
Number of citations: 10 cdnsciencepub.com
J Trotter - Acta Crystallographica, 1959 - scripts.iucr.org
… In the structure analysis of 9:10-dinitroanthracene (Trotter, 1959b) it was observed that the tilt of 64 was just sufficient to make these intramolecular separations about equal to the …
Number of citations: 72 scripts.iucr.org

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